6-Chloro-2-ethylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
189116-22-1 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-ethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-8(10-6)4-3-7(9)11-12/h3-5H,2H2,1H3 |
InChI Key |
OXTBKBDNMMOMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
Biological Activity and Pharmacological Research of 6 Chloro 2 Ethylimidazo 1,2 B Pyridazine Derivatives
Enzyme Inhibition Studies
Derivatives of the 6-Chloro-2-ethylimidazo[1,2-b]pyridazine scaffold have emerged as a versatile class of molecules with potent inhibitory activity against a range of protein kinases. The following sections detail the research conducted on their inhibitory effects on specific kinase families.
Kinase Inhibition Profiles
The imidazo[1,2-b]pyridazine (B131497) core structure has proven to be a valuable template for the design of selective and potent kinase inhibitors. Researchers have systematically modified this scaffold to target the ATP-binding sites of various kinases, leading to the discovery of compounds with significant therapeutic potential.
Cyclin-Dependent Kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several CDK family members.
Modification of imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the discovery of the less lipophilic imidazo[1,2-b]pyridazine series. While some compounds from both series exhibit similar CDK activity, their structure-activity relationships differ significantly, which has been partly explained by differences in their binding modes. nih.govresearchgate.net Notably, potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been developed. nih.govresearchgate.net
More recently, research has focused on CDK12 and CDK13, which are involved in regulating transcription. digitellinc.com Novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been designed and synthesized. One particularly potent compound, compound 24, was found to form a covalent bond with Cys1039 of CDK12. nih.gov This compound demonstrated significant inhibitory activity against both CDK12 and CDK13, with IC50 values of 15.5 nM and 12.2 nM, respectively. nih.gov In cellular assays, compound 24 effectively suppressed the proliferation of triple-negative breast cancer (TNBC) cell lines. nih.gov
| Compound | Target Kinase | IC50 (nM) | Cell Line | EC50 (nM) |
| Compound 24 | CDK12 | 15.5 | MDA-MB-231 | 5.0 |
| CDK13 | 12.2 | MDA-MB-468 | 6.0 |
The DYRK and CLK families of kinases are involved in various cellular processes, including signaling and RNA splicing. Selective inhibitors of DYRK1A are of interest for treating cancer and neurological disorders. nih.govdundee.ac.uk
Imidazo[1,2-b]pyridazine derivatives have been identified as having dual DYRK/CLK inhibitory activity. researchgate.netdundee.ac.uk Through structure-activity relationship (SAR) studies and computational design, researchers have optimized these derivatives to achieve high potency and selectivity. For instance, the optimization of an initial imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17, a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. nih.govdundee.ac.uk X-ray crystallography revealed the binding mode of compound 17, which facilitated the rational design of compound 29, a derivative with improved selectivity for DYRK1A over the closely related CLK kinases. nih.govdundee.ac.uk One study identified compound 20a as a selective inhibitor against CLK1, CLK4, and DYRK1A with IC50 values of 82 nM, 44 nM, and 50 nM, respectively. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
| Compound 20a | CLK1 | 82 |
| CLK4 | 44 | |
| DYRK1A | 50 |
TAK1 is a serine/threonine kinase that plays a crucial role in cellular signaling pathways related to inflammation and cell survival. It has been identified as a potential therapeutic target in multiple myeloma. nih.govrsc.org
Researchers have discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl group at the 3-position, can inhibit TAK1 at nanomolar concentrations. nih.govrsc.orgresearchgate.net A lead compound, designated as compound 26, demonstrated an IC50 of 55 nM for TAK1 inhibition. nih.govresearchgate.net This was found to be more potent than the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under the same conditions. nih.govresearchgate.net These compounds have shown the potential to inhibit the growth of multiple myeloma cell lines. nih.govresearchgate.net
| Compound | Target Kinase | IC50 (nM) |
| Compound 26 | TAK1 | 55 |
| Takinib | TAK1 | 187 |
BTK is a critical enzyme in the B cell receptor signaling pathway, making it an attractive target for the treatment of B cell malignancies. nih.gov
A study focused on the discovery of covalent inhibitors of BTK led to the identification of an imidazo[1,2-b]pyridazine derivative, compound 22. nih.gov This compound exhibited potent BTK inhibition with an IC50 of 1.3 nM and demonstrated excellent selectivity when tested against a panel of 310 other kinases. nih.gov This high potency and selectivity suggest that compound 22, later named TM471-1, is a promising candidate for further development and has advanced into Phase I clinical trials. nih.gov
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| Compound 22 (TM471-1) | BTK | 1.3 | High across 310 kinases |
Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are implicated in autoimmune and inflammatory diseases. nih.govrsc.orgnih.gov A novel approach to inhibiting Tyk2 has been to target its regulatory pseudokinase (JH2) domain.
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors that bind to the Tyk2 JH2 domain. rsc.orgnih.gov An initial hit, compound 7, was identified as a selective ligand for the JH2 domain. nih.gov Iterative modifications of this scaffold led to the discovery of compound 29, a JH2-selective inhibitor with improved cellular potency. rsc.orgnih.gov Further structure-activity relationship studies, particularly at the C3 position, led to the identification of the highly potent and selective Tyk2 JH2 inhibitor, compound 6. nih.gov This compound displayed remarkable selectivity for Tyk2 JH2 over a panel of 230 other kinases. nih.gov A series of related compounds (6q-t) were synthesized and also showed high potency, with Ki values in the range of 0.015 to 0.035 nM. nih.gov
| Compound | Target | Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| Compound 6q | Tyk2 JH2 | 0.015-0.035 | 12-41 | 63-136 |
| Compound 6r | Tyk2 JH2 | 0.015-0.035 | 12-41 | 63-136 |
| Compound 6s | Tyk2 JH2 | 0.015-0.035 | 12-41 | 63-136 |
| Compound 6t | Tyk2 JH2 | 0.015-0.035 | 12-41 | 63-136 |
Janus Kinases (JAKs)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus Kinase (JAK) family. nih.govrsc.org These kinases are crucial in mediating the signaling of pro-inflammatory cytokines, making them attractive targets for treating immuno-inflammatory diseases. rsc.org
Research has focused on ligands that bind to the pseudokinase domain (JH2) of Tyk2, which allosterically suppress the cytokine-mediated activation of the catalytic domain (JH1). rsc.org Structure-activity relationship (SAR) studies led to the development of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs. These compounds showed significant improvements in metabolic stability compared to earlier 6-anilino imidazopyridazine series. nih.gov
One particularly potent and selective Tyk2 JH2 inhibitor, compound 6 , demonstrated high selectivity (>10,000-fold) for Tyk2 JH2 over a wide panel of 230 other kinases, including other JAK family members like JAK1, JAK2, and JAK3 (IC50 >2 µM). nih.gov The N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to be critical, with a 2-pyridyl group enhancing Caco-2 permeability, likely through the formation of intramolecular hydrogen bonds. Further optimization at the C3 position of the imidazo[1,2-b]pyridazine core was instrumental in identifying these highly potent and selective inhibitors. nih.gov
| Compound | Target | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| Compound 6 | Tyk2 JH2 | Not specified | >10,000-fold over 230 kinases | nih.gov |
| Compound 6 | JAK1-3 | >2 µM | - | nih.gov |
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Imidazo[1,2-b]pyridazine derivatives have emerged as potent, ATP-competitive inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). nih.govnih.govresearchgate.net This enzyme is essential for the parasite's life cycle, particularly during the asexual blood stages responsible for malaria pathology, and is implicated in host cell invasion. nih.govbiorxiv.org As CDPKs are absent in humans, they represent a promising target for novel antimalarial therapies. nih.gov
A high-throughput screening campaign first identified the imidazopyridazine series as potent PfCDPK1 inhibitors. nih.gov Subsequent SAR exploration and optimization led to compounds with low nanomolar inhibitory potency against the enzyme and significant anti-parasite activity. nih.gov For instance, an early lead compound demonstrated low nanomolar inhibition of PfCDPK1 and sub-500 nM activity against the parasite. nih.gov
Research has shown that the nature of the aromatic linker between the imidazopyridazine core and other substituents significantly influences the mode of action. nih.govresearchgate.net Compounds with a pyrimidine linker (Class 1) were found to inhibit parasite growth at the late schizogony stage, while those with non-pyrimidine linkers (Class 2) acted during the trophozoite stage. nih.govresearchgate.net Further studies suggested that Class 1 compounds might primarily kill the parasite by inhibiting cGMP-dependent protein kinase (PKG), whereas Class 2 compounds also bind to Heat Shock Protein 90 (HSP90). nih.govresearchgate.net
Optimization efforts focused on improving properties like permeability. While initial 2-pyridyl variants showed excellent potency against both the enzyme and the parasite (e.g., EC50 of 80 nM), they lacked sufficient permeability for in vivo effectiveness. nih.gov Modifications to the side chains and linker rings were explored to enhance this parameter. nih.govresearchgate.net
| Compound Class | Linker Type | Primary Target(s) | Stage of Action | Reference |
|---|---|---|---|---|
| Class 1 | Pyrimidine | PKG, PfCDPK1 | Late Schizogony | nih.govresearchgate.net |
| Class 2 | Non-pyrimidine | HSP90, PfCDPK1 | Trophozoite | nih.govresearchgate.net |
| 2-pyridyl variant (Compound 2) | Aryl | PfCDPK1 | - | nih.gov |
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell proliferation, differentiation, and survival. researchgate.net The pyridazine (B1198779) core has been incorporated into molecules designed as EGFR inhibitors. mdpi.com For example, a series of pyridazine-pyrazoline compounds were developed and showed significant EGFR inhibitory activity, which correlated with their antiproliferative effects against cancer cell lines. mdpi.com
In one study, a pyrazolo-pyridazine derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, demonstrated moderate inhibitory activity against EGFR with an IC50 value of 0.391 µM. mdpi.com Interestingly, when this compound was formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), its inhibitory activity was significantly enhanced, with IC50 values of 0.088 µM and 0.096 µM, respectively. mdpi.com Docking studies suggested that the pyrazolo-pyridazine nucleus fits well within the EGFR active site, mimicking the binding of known inhibitors like erlotinib. mdpi.com
| Compound/Formulation | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine 4 | EGFR | 0.391 | mdpi.com |
| 4-SLNs | EGFR | 0.088 | mdpi.com |
| 4-LPHNPs | EGFR | 0.096 | mdpi.com |
| Erlotinib (Reference) | EGFR | 0.126 | mdpi.com |
Adaptor Associated Kinase 1 (AAK1)
Adaptor Associated Kinase 1 (AAK1) has been identified as a novel target for therapeutic intervention, particularly in the context of neuropathic pain. rndsystems.com A potent inhibitor based on the imidazo[1,2-b]pyridazine scaffold, LP 922761, has been developed. rndsystems.com
This compound, chemically identified as tert-Butyl (2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate, is a potent AAK1 inhibitor with IC50 values of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays. It is orally bioavailable and peripherally restricted, which can be advantageous in limiting central nervous system side effects. The compound exhibits selectivity for AAK1 over the related kinase BIKE and shows no significant activity at various other receptors, including opioid, adrenergic α2, or GABAA receptors. rndsystems.com
| Compound | Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| LP 922761 | AAK1 | Enzyme | 4.8 | rndsystems.com |
| LP 922761 | AAK1 | Cell | 7.6 | rndsystems.com |
Non-Kinase Enzyme Inhibition
Acetylcholinesterase (AChE)
Imidazo[1,2-b]pyridazine derivatives have been investigated as potent inhibitors of Acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com
A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for AChE inhibitory activity. researchgate.net Among these, two compounds stood out for their high potency. Compound 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine) and compound 5h (3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine) both exhibited IC50 values in the low nanomolar range (50 nM and 40 nM, respectively). nih.govresearchgate.net These compounds, bearing piperidine and 1-phenylpiperazine substituents, were identified as the most potent in the series. researchgate.net In addition to their primary AChE inhibitory activity, these compounds were also found to possess anti-proliferative and anti-inflammatory properties at higher concentrations. nih.gov
| Compound | Substituent at C6 | AChE IC50 (nM) | Reference |
|---|---|---|---|
| 5c | Piperidine | 50 | nih.govresearchgate.net |
| 5h | 4-Phenylpiperazine | 40 | nih.govresearchgate.net |
Mycobacterium Tuberculosis Protein Tyrosine Phosphatase B (MTB PtpB)
Mycobacterium tuberculosis (Mtb) secretes the protein tyrosine phosphatase B (PtpB) as a key virulence factor to subvert host immune responses, making it an attractive target for novel anti-tuberculosis agents. nih.govnih.gov While the broader imidazo-heterocyclic family, such as imidazo[1,2-a]pyridines, has been investigated for anti-tubercular properties, these studies have identified other cellular targets like the ubiquinol cytochrome C reductase (QcrB). plos.org Based on a comprehensive review of available scientific literature, there is currently no published research specifically detailing the inhibitory activity of this compound or its direct derivatives against MTB PtpB.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in inflammation and pain pathways. mdpi.comresearchgate.net Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. researchgate.netnih.gov The pyridazine nucleus is recognized as a promising scaffold for potent and selective COX-2 inhibitors. researchgate.net
Research has demonstrated that substituted imidazo[1,2-b]pyridazine compounds can effectively inhibit pro-inflammatory enzymes. In one study, primary rat microglial cells were stimulated with lipopolysaccharide (LPS) to induce inflammation. Treatment with specific 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives resulted in a significant inhibition of LPS-induced COX-2 expression. While specific IC50 values for these compounds were not detailed, the observed reduction in COX-2 protein levels confirms the scaffold's activity against this target.
Furthermore, extensive research into related pyridazine and pyrazole-pyridazine hybrids has yielded compounds with high potency and selectivity for COX-2. nih.govrsc.org For instance, certain pyridazine derivatives have demonstrated COX-2 inhibitory activity superior to the standard drug celecoxib. mdpi.com
Table 1: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives This table includes data for related pyridazine compounds to provide context for the scaffold's potential.
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
|---|---|---|---|
| Compound 4c | 0.26 | - | Celecoxib (IC50 = 0.35 µM) |
| Compound 6b | 0.18 | 6.33 | Celecoxib (IC50 = 0.35 µM) |
| Compound 5f | 1.50 | - | Celecoxib |
| Compound 6f | 1.15 | - | Celecoxib |
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In pathogens like Helicobacter pylori, its activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. frontiersin.org Therefore, urease inhibitors are of significant therapeutic interest.
A series of synthesized imidazo[1,2-b]pyridazine derivatives demonstrated significant urease inhibitory activity. When tested against Jack bean urease, these compounds displayed IC50 values in the low micromolar range, with several derivatives showing greater potency than the standard inhibitor, thiourea. The most active compound in the series exhibited an IC50 value of 5.85 µM. This indicates that the imidazo[1,2-b]pyridazine scaffold is a promising template for the development of new urease inhibitors.
Table 2: Urease Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Series | IC50 Range (µM) | Most Potent Compound (IC50 µM) | Standard Inhibitor |
|---|---|---|---|
| 8a-h | 5.85 - 20.82 | 8g (5.85) | Thiourea (IC50 = 21.37 µM) |
Receptor Modulation Studies
The structural characteristics of imidazo[1,2-b]pyridazine derivatives make them suitable candidates for interacting with various neurotransmitter and cytokine receptors.
GABA-A Receptor Ligand Binding and Functional Selectivity
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for major drug classes like benzodiazepines. mdpi.com While related heterocyclic systems such as imidazo[1,2-a]pyrimidines and simple pyridazinyl-GABA derivatives have been reported as ligands for the GABA-A receptor, a specific investigation into the binding affinity and functional selectivity of this compound derivatives has not been found in the reviewed scientific literature. nih.govnih.gov Therefore, no data on their direct interaction with GABA-A receptor subtypes can be provided at this time.
Alpha-1 Adrenoceptor (α1-AR) Antagonism
Alpha-1 adrenergic receptors (α1-AR) are G-protein coupled receptors that mediate smooth muscle contraction in response to catecholamines like norepinephrine. nih.gov Antagonists of these receptors are used clinically to treat conditions such as hypertension and benign prostatic hyperplasia. nih.govdrugbank.com
Research into compounds with α1-AR blocking properties has explored structures containing both pyridazine and imidazole-like moieties. In one study, a series of pyridazinone-arylpiperazine derivatives, which feature a pyridazinone core linked to rings like imidazole (B134444) or benzimidazole, were designed and synthesized. These compounds were evaluated for their binding affinity to α1-adrenoceptors. The results showed that these structural hybrids possess a high affinity for α1-AR, with some derivatives being more active than the reference compound prazosin. This suggests that the combination of a pyridazine ring with an imidazole-like system, a core feature of the imidazo[1,2-b]pyridazine scaffold, is favorable for α1-AR antagonism.
Table 3: Binding Affinity of Analogous Pyridazinone-Arylpiperazines for α1-Adrenoceptors This table presents data for compounds that are structurally related, sharing key features with the imidazo[1,2-b]pyridazine scaffold.
| Compound | α1-AR Affinity (Ki, nM) | Notes |
|---|---|---|
| Prazosin (Reference) | 0.27 | Standard α1-AR antagonist |
| Compound 1c | 0.06 | 4.5-fold more active than prazosin |
Interleukin-17A (IL-17A) Pathway Inhibition
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that is a major driver of chronic inflammation and tissue damage in several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govacs.org The development of small-molecule inhibitors that can block the IL-17A signaling pathway is an area of intense therapeutic research.
A series of novel imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of IL-17A. nih.govacs.org A patent filed by Eli and Company describes these compounds and their use in treating IL-17A-mediated diseases. google.com This discovery highlights the potential of the imidazo[1,2-b]pyridazine scaffold to yield orally available treatments for autoimmune conditions, offering an alternative to biologic therapies like monoclonal antibodies. nih.gov The research demonstrates that this chemical class can effectively interfere with the IL-17A pathway, which is critical to the pathogenesis of numerous inflammatory disorders. acs.org
Antimicrobial and Antiparasitic Activities
Derivatives of the 6-chloro-imidazo[1,2-b]pyridazine scaffold have demonstrated notable potential as antimicrobial and antiparasitic agents, with research highlighting their efficacy against a variety of pathogens.
The imidazo[1,2-b]pyridazine core is a recognized pharmacophore for developing anti-infective agents. nih.gov Research into specifically substituted derivatives has revealed promising antibacterial and antiviral activities.
Certain imidazo-[1,2-b]-pyridazinethione derivatives have shown a strong response against both gram-positive and gram-negative bacteria. researchgate.net While broad-spectrum activity is a noted feature of the general scaffold, specific studies have focused on antiviral properties.
In the realm of antiviral research, several 6-chloro-imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific viruses. Notably, these compounds have shown no activity against the replication of the human immunodeficiency virus (HIV). However, significant inhibitory effects were observed against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are potent inhibitors of HCMV replication in vitro. Furthermore, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have demonstrated inhibitory activity against the replication of VZV.
| Compound | Target Virus | Activity |
|---|---|---|
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor |
Several series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antifungal activities against a range of plant pathogenic fungi. These studies, using the mycelium growth rate method, have shown that many of these compounds possess excellent and broad-spectrum antifungal properties.
In one study, derivatives were tested against nine phytopathogenic fungi, with several compounds exhibiting more potent activity than the commercial fungicide hymexazol against specific strains like Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). Another study found a derivative, compound 5d , which demonstrated superior protective and curative effects compared to chlorothalonil and boscalid against various infections on apple branches, potatoes, Chinese cabbages, and tobacco. Preliminary mechanism studies indicated that compound 5d functions by inhibiting spore germination and disrupting the integrity of the mycelial cell wall.
The antifungal potency of these derivatives is significantly influenced by the nature of the substituents on both the pyridazine and benzene (B151609) rings. For instance, one compound displayed promising activity against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata, with EC₅₀ values of 6.3, 7.7, 7.1, 7.5, and 4.0 μg/mL, respectively, outperforming commercial fungicides chlorothalonil and hymexazol.
| Fungus Strain | Compound | EC₅₀ (μg/mL) | Note |
|---|---|---|---|
| Alternaria alternata | 4j | 4.0 | More potent than chlorothalonil and hymexazol |
| Fusarium solani | 4j | 6.3 | More potent than chlorothalonil and hymexazol |
| Alternaria brassicae | 4j | 7.1 | More potent than chlorothalonil and hymexazol |
| Valsa mali | 4j | 7.5 | More potent than chlorothalonil and hymexazol |
| Pyricularia oryzae | 4j | 7.7 | More potent than chlorothalonil and hymexazol |
The search for new treatments for neglected tropical diseases such as leishmaniasis and Human African Trypanosomiasis (sleeping sickness) has led to the investigation of imidazo[1,2-b]pyridazine derivatives. mdpi.com A scaffold-hopping approach from a known antikinetoplastid agent led to the synthesis and evaluation of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
This compound was tested in vitro for its activity against several kinetoplastid parasites. It demonstrated good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, the causative agent of sleeping sickness in animals, with an EC₅₀ value of 0.38 µM. mdpi.com However, its effectiveness against Leishmania species was limited by poor solubility in the culture media. mdpi.com This resulted in a loss of activity against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, with EC₅₀ values greater than 15.6 µM and 1.6 µM, respectively. mdpi.com
| Compound | Parasite | Form | Activity (EC₅₀) |
|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | Trypomastigote | 0.38 µM |
| Leishmania infantum | Axenic Amastigote | >1.6 µM | |
| Leishmania donovani | Promastigote | >15.6 µM |
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new anti-tubercular compounds. In this context, novel series of imidazo[1,2-b]pyridazine derivatives have been synthesized and screened for their activity against the Mtb H37Rv strain using the microplate alamar blue assay (MABA).
One series incorporating benzohydrazide linkers exhibited good to potent anti-tubercular activity, with some compounds showing inhibitory activity at a minimal inhibition concentration (MIC) of 1.6 μg/mL. researchgate.net Another study focused on imidazo[1,2-b]pyridazine derivatives containing piperazine and morpholine scaffolds. In this series, compounds 8h and 8j were identified as the most potent, also displaying an in vitro anti-TB activity with a MIC of 1.6 µg/mL. Structure-activity relationship (SAR) analysis suggested that amide derivatives generally showed better antitubercular activity than the corresponding sulphonamide derivatives, possibly due to more favorable hydrogen bond formation.
| Compound Series | Lead Compounds | Target Strain | Activity (MIC) |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine-benzohydrazides | Not specified | M. tuberculosis H37Rv | Potent, some at 1.6 µg/mL |
| Imidazo[1,2-b]pyridazine-piperazine/morpholine | 8h, 8j | M. tuberculosis H37Rv | 1.6 µg/mL |
Other Pharmacological Research Areas
Beyond anti-infective applications, the imidazo[1,2-b]pyridazine scaffold has been explored for other therapeutic properties, most notably for its anti-inflammatory effects.
Pyrimidine-containing compounds are recognized for their anti-inflammatory actions, often by inhibiting key inflammatory mediators. Derivatives of the related pyrimido[1,2-b]pyridazin-2-one and imidazo[1,2-b]pyridazine scaffolds have been assessed for their ability to modulate inflammatory pathways.
In one study, a pyrimido[1,2-b]pyridazin-2-one derivative bearing a chlorine substituent (Compound 1 ) displayed the strongest inhibitory activity on nitric oxide (NO) production in RAW264.7 cells, with an IC₅₀ of 29.94 ± 2.24 µM. researchgate.net This compound also down-regulated the expression of the cyclooxygenase-2 (COX-2) enzyme and significantly decreased the gene expression of various pro-inflammatory cytokines and chemokines. researchgate.net
Similarly, research on substituted imidazo[1,2-b]pyridazine compounds showed they could significantly inhibit lipopolysaccharide (LPS)-induced COX-2 expression in primary rat microglial cells. These compounds also effectively reduced the production of nitric oxide in culture media following stimulation.
| Compound Class | Compound | Activity | Metric (Value) |
|---|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 (chloro-substituted) | Inhibition of NO Production | IC₅₀ = 29.94 µM |
| Down-regulation of COX-2 | Qualitative | ||
| Imidazo[1,2-b]pyridazine | 5c, 5h | Inhibition of COX-2 Expression | Significant |
| Inhibition of NO Production | Significant |
Anticancer Potential
Derivatives of the imidazo[1,2-b]pyridazine class have shown notable promise as anticancer agents, with research highlighting their ability to inhibit various kinases and cellular processes crucial for tumor growth and survival.
One area of significant interest is the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. In a study focused on overcoming resistance to existing ALK-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer, a series of novel imidazo[1,2-b]pyridazine macrocyclic derivatives were synthesized and evaluated. One of the standout compounds, O-10, demonstrated potent enzymatic inhibitory activity against wild-type ALK and its resistant mutants. nih.gov The inhibitory concentrations for this compound are detailed in the table below. nih.gov
| Target | IC₅₀ (nM) |
|---|---|
| ALKWT | 2.6 |
| ALKG1202R | 6.4 |
| ALKL1196M/G1202R | 23 |
Furthermore, compound O-10 was effective in reducing the growth of ALK-positive cell lines, with IC₅₀ values of 38 nM, 52 nM, and 64 nM for Karpas299, BaF3-EML4-ALKG1202R, and BaF3-EML4-ALKL1196M/G1202R cells, respectively. nih.gov
While not direct derivatives of this compound, related imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer effects. One study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed significant cytotoxic effects. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these compounds are presented below. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
These findings underscore the potential of the broader imidazo-heterocycle family as a source of novel anticancer therapeutics.
Antineuropathic and Antipsychotic Properties
The imidazo[1,2-b]pyridazine nucleus has been explored for its potential in treating neurological and psychiatric disorders. Research has indicated that certain derivatives possess antiepileptic and neuroprotective properties.
A study on 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, specifically 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), identified them as human (h) Cav3.1 voltage-gated calcium channel blockers. nih.gov This mechanism of action is relevant to their promising in vivo anti-absence activity, suggesting their potential as antiepileptic drugs. nih.gov
The same study evaluated the neuroprotective effects of DM1 and DM2 against oxidative stress in C6 rat brain glioma cells. Both compounds demonstrated significant in vitro neuroprotective activity by reducing the release of reactive oxygen species. nih.gov These findings suggest that imidazo[1,2-b]pyridazine derivatives could have therapeutic applications in conditions where neuronal damage is a factor.
Research in Metabolic Disorders and Neurodegenerative Conditions
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to metabolic and neurodegenerative diseases. While specific studies on this compound in these areas are limited, research on related structures provides valuable insights.
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were identified as being highly active against Mycobacterium tuberculosis and Mycobacterium marinum in vitro. nih.gov Although these compounds were found to have short metabolic half-lives in mouse liver microsomes, this research highlights the potential of the imidazo[1,2-b]pyridazine scaffold in targeting infectious diseases that can have neurological manifestations. nih.gov
The neuroprotective effects of the 2-phenylimidazo[1,2-b]pyridazine derivatives DM1 and DM2, as mentioned previously, are also relevant in the context of neurodegenerative conditions where oxidative stress plays a significant role. nih.gov The ability of these compounds to mitigate reactive oxygen species suggests a potential avenue for further investigation into their utility for treating neurodegenerative disorders.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Variations on Biological Activity
The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic scaffold.
Impact of Alkyl and Other Substituents at the C-2 Position
The C-2 position of the imidazo[1,2-b]pyridazine scaffold is a key site for modification, with substitutions significantly influencing biological activity. For instance, in a series of imidazo[1,2-b]pyridazines investigated for their anti-mycobacterial activity, the nature of the substituent at the C-2 position was found to be a critical determinant of potency. While the prompt specifies a 2-ethyl group, broader studies on related compounds show that variations at this position can have a substantial impact. For example, the substitution of a phenyl ring at the C-2 position has been a common strategy in the design of various inhibitors. nih.gov The presence of a 2-phenyl or substituted phenyl group has been associated with agonist activity at benzodiazepine receptors. nih.gov In other studies, methylation at the C-2 position of the imidazo[1,2-b]pyridazine core was shown to improve binding affinity for DYRK1A kinase. cardiff.ac.uk
| Compound ID | C-2 Substituent | Biological Target | Activity |
| 1 | Phenyl | Benzodiazepine Receptor | Agonist |
| 2 | Methyl | DYRK1A Kinase | Improved Affinity |
Effects of Substituents at the C-3 Position
The C-3 position of the imidazo[1,2-b]pyridazine core is another crucial site for SAR exploration. The introduction of various functionalities at this position can dramatically alter the biological profile of the molecule. For example, in a series of imidazo[1,2-b]pyridazine derivatives developed as haspin inhibitors, modifications at the C-3 position were explored. nih.gov The introduction of an indazole moiety at C-3 was found to be essential for potent inhibitory activity. nih.gov Compounds lacking the indazole part at C-3 lost their activity for haspin, highlighting the importance of this specific substitution for the desired biological effect. nih.gov Furthermore, in a different study, the modification of position 3 in imidazo[1,2-b]pyridazine derivatives resulted in a pronounced effect on the activity and selectivity for FLT3 kinase. nih.gov Specifically, a 3-phenyl substituent and some of its derivatives displayed high potency towards FLT3. nih.gov
Role of Halogen and Other Substituents at the C-6 Position
The C-6 position, occupied by a chloro group in the parent compound, plays a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity. In studies on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, various substituents at the 6-position were evaluated. nih.gov It was observed that the size and electronegativity of the halogen atom at this position can influence the binding of these ligands. nih.gov For instance, a 6-iodo analog showed higher affinity than the 6-chloro or 6-fluoro analogs. nih.gov Beyond halogens, other groups like methylthio and methoxyl have also been investigated at the C-6 position, with the 6-methylthio analogue demonstrating higher affinity than the 6-methoxyl analogue. nih.gov In the context of haspin inhibitors, modulation of the substituent at C-6 led to variations in inhibitory activity. nih.gov
| Compound ID | C-6 Substituent | Biological Target | Ki (nM) |
| 3a | Iodo | β-Amyloid Plaques | High Affinity |
| 3b | Chloro | β-Amyloid Plaques | Moderate Affinity |
| 3c | Fluoro | β-Amyloid Plaques | Lower Affinity |
| 4 | Methylthio | β-Amyloid Plaques | 11.0 |
| 5 | Methoxyl | β-Amyloid Plaques | Lower Affinity |
Modulation by Side Chain Length and Composition
The introduction of side chains, often at the C-3 or C-6 positions, and the variation of their length and composition are critical for optimizing the pharmacological properties of imidazo[1,2-b]pyridazine derivatives. In the development of haspin inhibitors, the modulation of a propyl amine side chain at C-6 led to variations in haspin inhibition. nih.gov Methylation of the amino group in the side chain confirmed that a labile proton was not essential for activity. nih.gov Furthermore, the incorporation of cycloalkylamines as well as a piperidine moiety as substituents in the C-6 side chain did not lead to significant changes in activity. nih.gov
Conformational Analysis and Stereochemical Implications for Activity
The three-dimensional arrangement of substituents on the imidazo[1,2-b]pyridazine core and its side chains can have profound implications for biological activity. Conformational analysis of these molecules helps in understanding their preferred spatial orientation when interacting with biological targets. For instance, in a study of imidazo[1,2-a]pyridine (B132010) derivatives, which share a similar bicyclic core, the introduction of a pyridone ring was designed to form an intramolecular hydrogen bond, thereby enforcing a rigid conformation that led to potent inhibition of c-Met and VEGFR2. nih.gov While this is not the exact same scaffold, the principle of conformational rigidity influencing activity is highly relevant. The co-crystal structure of a related imidazo[1,2-b]pyridazine derivative with haspin kinase revealed that the inhibitor adopted a planar conformation, which was crucial for its binding to the hinge region of the kinase. nih.gov
Understanding Differential Binding Modes and Selectivity Profiles
The substituents on the imidazo[1,2-b]pyridazine ring system dictate the specific interactions with the amino acid residues in the binding pocket of a target protein, thereby determining the binding mode and selectivity profile. For example, the co-crystal structure of an imidazo[1,2-b]pyridazine-based inhibitor bound to haspin kinase showed that the indazole moiety at C-3 forms hydrogen bonds with the hinge region, while the imidazopyridazine group interacts with the catalytic lysine. nih.gov The side chain at C-6 was observed to occupy a space towards the solvent-exposed region of the pocket. nih.gov In another example, a co-crystal structure of a 6-anilino imidazopyridazine derivative bound to Tyk2 JH2 revealed two key hydrogen bond networks: one at the hinge region and another near the gatekeeper residue. nih.gov These specific interactions are crucial for the high-affinity binding and selectivity of these compounds.
Design Strategies for Enhanced Potency and Target Specificity in 6-Chloro-2-ethylimidazo[1,2-b]pyridazine Analogs
The strategic design of analogs of this compound is a cornerstone of medicinal chemistry, aimed at augmenting therapeutic potency and refining target specificity. Research into the imidazo[1,2-b]pyridazine scaffold has illuminated several key structural features that can be modulated to achieve these enhancements. These design principles primarily revolve around modifications at the C2, C3, and C6 positions of the core structure, leading to significant improvements in biological activity and pharmacokinetic profiles.
A critical aspect of the design strategy involves the introduction of substituents that can form favorable interactions with the target protein. For instance, in the context of Tyk2 JH2 inhibition, the imidazo[1,2-b]pyridazine core establishes crucial hydrogen bonds with the hinge region of the protein. Specifically, the N1 nitrogen of the imidazo[1,2-b]pyridazine ring and the amino group at the C8 position can interact with the backbone of Val690.
Substitutions at the C6 Position
The 6-chloro substituent is a common feature in many biologically active imidazo[1,2-b]pyridazine derivatives. The size and electronegativity of the halogen atom at this position can influence the binding affinity of these ligands. For example, in a series of compounds targeting β-amyloid plaques, the 6-iodo analog displayed higher affinity compared to the 6-chloro or 6-fluoro analogs, suggesting that larger and more polarizable halogens at this position may be beneficial for certain targets. nih.gov
Further modifications at the C6 position have involved the replacement of the chloro group with larger moieties to enhance potency and metabolic stability. One successful strategy has been the introduction of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group. This modification led to a significant improvement in metabolic stability compared to the previously reported 6-anilino imidazopyridazine-based ligands. The substituent on the N1 position of the 2-oxo-1,2-dihydropyridine ring was found to be crucial for optimizing properties such as cell permeability. The use of a 2-pyridyl group at this position notably enhanced Caco-2 permeability, an effect attributed to its ability to form intramolecular hydrogen bonds.
Modifications at the C2 Position
While the prompt specifies a 2-ethyl group, much of the available research on imidazo[1,2-b]pyridazines explores aryl or other more complex substituents at the C2 position. However, the nature of the substituent at C2 is known to be a determinant of activity. For instance, in the development of ligands for β-amyloid plaques, a 2-dimethylaminophenyl group was found to be a key pharmacophore. nih.gov The introduction of ω-fluoroethyl or ω-fluoropropyl groups at this position, however, resulted in decreased binding affinity. nih.gov This suggests that both the size and electronic properties of the C2 substituent are critical for target engagement. For the 2-ethyl group specifically, its small, lipophilic nature could contribute to favorable van der Waals interactions within a hydrophobic pocket of a target protein. Further optimization could involve exploring other small alkyl or cycloalkyl groups to probe this interaction space.
Elaboration of the C3 Position
Structure-activity relationship (SAR) studies have demonstrated that the C3 position is a prime site for modification to enhance potency. The introduction of an amide side chain at this position has been a particularly fruitful strategy. The carbonyl group of this amide can form hydrogen bonds with key residues in the target protein, such as Lys642 and Glu688 in Tyk2 JH2, often mediated by a bridging water molecule.
The nature of the substituent on the amide nitrogen (R²) has a significant impact on binding affinity. For example, replacing an N-cyclopropyl group with an N-isopropyl group was found to improve Tyk2 JH2 binding affinity by two- to three-fold. However, this did not always translate to improved cellular activity. The exploration of various substituents, including cyclobutyl and 3-hydroxy-2,2-dimethylpropyl, has shown that this position can accommodate a range of groups without significant loss of potency. A particularly effective modification was the introduction of a (1R,2S)-2-fluorocyclopropyl group, which enhanced Tyk2 JH2 affinity by four-fold.
The following table summarizes the impact of various substitutions on the activity of imidazo[1,2-b]pyridazine derivatives, drawing from research on this scaffold.
| Compound ID | Modification from this compound | Key Finding |
| Analog Series 1 | Replacement of 6-Chloro with 6-Iodo | Increased binding affinity for β-amyloid plaques. nih.gov |
| Analog Series 2 | Replacement of 6-Chloro with 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | Dramatically improved metabolic stability and enhanced Caco-2 permeability. |
| Analog Series 3 | Introduction of a C3-amide with N-isopropyl substituent | Improved Tyk2 JH2 binding affinity by 2- to 3-fold compared to N-cyclopropyl. |
| Analog Series 4 | Introduction of a C3-amide with (1R,2S)-2-fluorocyclopropyl substituent | Enhanced Tyk2 JH2 affinity by 4-fold. |
Computational Chemistry and in Silico Approaches in Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, playing a crucial role in structure-based drug design.
In silico molecular docking studies are instrumental in predicting how ligands such as 6-Chloro-2-ethylimidazo[1,2-b]pyridazine and its derivatives fit into the binding site of a target protein. These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity. A lower binding energy value typically indicates a more stable and favorable protein-ligand complex.
For instance, in studies of related imidazopyridine derivatives like Alpidem, docking analyses have been used to evaluate binding affinity against specific enzymes. The binding energy values obtained from these simulations, such as −8.00 kcal/mol and −9.60 kcal/mol for proteins associated with Alzheimer's disease (PDB IDs: 2Z5X and 4BDT, respectively), suggest a strong binding potential. nih.gov The chlorine and ethyl substituents on the this compound core are expected to modulate these interactions, potentially enhancing binding affinity to viral enzymes or other cellular targets. vulcanchem.com The simulations not only provide a quantitative measure of affinity but also reveal the most probable three-dimensional binding pose of the ligand within the receptor's active site, which is fundamental for understanding its mechanism of action.
| Compound Class | Target Protein (PDB ID) | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Imidazopyridine (Alpidem) | 2Z5X | -8.00 | nih.gov |
| Imidazopyridine (Alpidem) | 4BDT | -9.60 | nih.gov |
Beyond predicting affinity, molecular docking elucidates the specific intermolecular interactions that govern molecular recognition. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket.
Computational studies on related scaffolds, such as 6-chloro-2-phenylimidazo[1,2-b]pyridazine, have utilized methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic properties and partial charges on each atom. researchgate.net This level of detail helps identify which parts of the molecule are likely to engage in specific interactions. For example, the nitrogen atoms in the imidazopyridazine ring system and the electronegative chlorine atom are key sites for forming hydrogen bonds or other polar interactions. The ethyl group at the 2-position would primarily contribute to hydrophobic interactions within the binding site. Understanding these key interactions is crucial for optimizing ligand design to improve potency and selectivity.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful in silico technique used to identify novel, structurally diverse compounds with the potential to bind to a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to be active.
This process often begins by generating a structure-based pharmacophore model from the 3D structure of a protein-ligand complex. mdpi.com This model serves as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. mdpi.com The goal is to filter these extensive libraries and identify a smaller, more manageable set of "hits" that match the pharmacophore and are therefore more likely to be active.
This approach has been successfully used for related heterocyclic systems. For example, collaborative virtual screening efforts have been employed to explore and expand upon imidazo[1,2-a]pyridine (B132010) hits, rapidly identifying new chemotypes with improved activity and selectivity. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its interactions with a known target. This model would likely feature a hydrophobic region corresponding to the ethyl group, a hydrogen bond acceptor feature for the ring nitrogens, and another feature representing the halogen bond potential of the chlorine atom. This model could then be used to discover new imidazo[1,2-b]pyridazine-based ligands. mdpi.comnih.gov
| Pharmacophoric Feature | Description | Potential Correlate in this compound |
|---|---|---|
| Hydrophobic (HY) | A region of hydrophobicity that interacts with nonpolar protein residues. | Ethyl group, aromatic rings |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms in the imidazopyridazine core |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | (Not present in the core structure, but could be added as a substituent) |
| Aromatic Ring (AR) | A planar, cyclic conjugated system. | Imidazole (B134444) and pyridazine (B1198779) rings |
| Halogen Bond Donor | An electrophilic region on a halogen atom that can interact with a nucleophile. | Chlorine atom at position 6 |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are key determinants of activity, QSAR models can be used to predict the efficacy of novel or untested molecules.
For classes of compounds like imidazo[1,2-a]pyrazine (B1224502) derivatives, QSAR studies have been performed by calculating a wide range of molecular descriptors. researchgate.net These descriptors fall into several categories:
Electronic Descriptors: Derived from quantum chemical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and absolute hardness/softness. researchgate.net
Topological Descriptors: These describe the size, shape, and branching of a molecule, such as molecular weight, molar volume, and parachor. researchgate.net
Once calculated, these descriptors are used to build a statistical model (e.g., using Multiple Linear Regression or Artificial Neural Networks) that relates them to experimentally determined activity. researchgate.net Such a model for the imidazo[1,2-b]pyridazine (B131497) series could predict the biological activity of this compound and guide the synthesis of new analogs with potentially enhanced performance.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules. gsconlinepress.com These methods are used to optimize molecular geometry and compute a variety of electronic properties that are difficult or impossible to measure experimentally. nih.govresearchgate.net
A key output of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
E(HOMO) is related to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a better electron donor.
E(LUMO) is related to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. A small energy gap implies high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov
For example, DFT calculations on an imidazopyridine derivative using the B3LYP method yielded E(HOMO) and E(LUMO) values of -6.4016 eV and -1.6065 eV, respectively, resulting in an energy gap of 4.7951 eV. nih.gov This relatively low energy gap was interpreted as indicating high chemical reactivity and biological activity. nih.gov Similar calculations for this compound would allow for a detailed characterization of its electronic properties and reactivity profile, which is essential for understanding its behavior in both chemical reactions and biological systems. Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, highlighting regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack. nih.gov
| Compound Class | Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Imidazopyridine (Alpidem) | B3LYP/6-311G(d,p) | -6.4016 | -1.6065 | 4.7951 | nih.gov |
| Imidazopyridine (Alpidem) | B3PW91/6-311G(d,p) | -6.8662 | -0.8346 | 6.0316 | nih.gov |
Application of In Silico Methods in Lead Optimization and De Novo Drug Design
In silico methods are not just for analysis; they are actively applied in the creative processes of lead optimization and de novo drug design. These approaches help transform a promising "hit" compound into a viable "lead" candidate with improved efficacy, selectivity, and pharmacokinetic properties.
Lead Optimization: Computational tools guide the iterative modification of a known active scaffold, such as the imidazo[1,2-b]pyridazine core. For instance, if this compound shows initial promise, QSAR and docking models can suggest modifications. nih.gov These models might predict that replacing the ethyl group with a different substituent could improve binding affinity or that altering the substitution pattern on the rings could enhance selectivity. nih.gov A "scaffold hopping" strategy, where the core structure itself is modified to a related one (e.g., from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine), can be used to escape patent limitations or improve properties like solubility, as has been explored for related 3-nitroimidazo scaffolds. researchgate.netmdpi.com
De Novo Drug Design: This involves designing a novel molecule from scratch. Algorithms can "grow" a molecule within the binding site of a target protein, piece by piece, ensuring optimal complementarity. Virtual screening of large compound libraries, guided by pharmacophore models, is another way to discover entirely new chemical scaffolds that possess the desired activity, moving beyond simple modifications of existing compounds. nih.gov The imidazo[1,2-b]pyridazine framework itself has been identified as a novel and selective ligand scaffold for certain biological targets through such screening and design efforts.
Future Research Directions and Therapeutic Potential
Exploration of Novel Imidazo[1,2-b]pyridazine (B131497) Derivatives with Tailored Properties
Future research will heavily focus on the design and synthesis of novel imidazo[1,2-b]pyridazine derivatives with fine-tuned properties to enhance efficacy and selectivity for specific biological targets. The versatility of the imidazo[1,2-b]pyridazine core allows for pharmacomodulation at various positions, enabling the creation of diverse chemical libraries. nih.gov For instance, novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized, demonstrating that substitutions on both the pyridazine (B1198779) and benzene (B151609) rings can significantly impact their biological activity. researchgate.netthesciencein.org
Researchers have successfully created derivatives with potent and selective inhibitory activity against a range of targets. By modifying the scaffold, macrocyclic derivatives have been developed as novel anaplastic lymphoma kinase (ALK) inhibitors. nih.gov Other modifications have led to potent covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13) and selective inhibitors of Haspin kinase. nih.govtandfonline.com Further exploration could involve synthesizing derivatives with enhanced properties for imaging β-amyloid plaques in the context of Alzheimer's disease, where certain analogs have already shown high binding affinity. nih.gov The goal is to generate compounds with improved pharmacokinetic profiles and enhanced efficiency for a variety of therapeutic applications, from anticancer to anti-inflammatory and antimicrobial agents. nih.govontosight.ai
| Compound Class | Therapeutic Target/Application | Key Findings |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | Antifungal (phytopathogenic fungi) | Exhibited excellent and broad-spectrum antifungal activities. researchgate.net |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | ALK inhibitors (cancer) | Capable of combating multiple resistant mutants. nih.gov |
| Imidazo[1,2-b]pyrazine-based covalent inhibitors | CDK12/13 inhibitors (cancer) | Showed potent inhibitory activity against triple-negative breast cancer cells. nih.gov |
| Disubstituted imidazo[1,2-b]pyridazines | Haspin inhibitors (cancer) | Exhibited potent inhibitory activity on Haspin with IC50 values in the nanomolar range. tandfonline.com |
| 2,6-substituted imidazo[1,2-b]pyridazines | Ligands for β-amyloid plaques | Demonstrated high binding affinity, useful for developing PET radiotracers. nih.gov |
Investigation of New Biological Targets and Intracellular Pathways
The imidazo[1,2-b]pyridazine scaffold has demonstrated activity against a multitude of biological targets, suggesting its potential to modulate various intracellular pathways. researchgate.net A significant area of future research lies in identifying and validating novel targets for these compounds.
Currently known targets include:
Kinases: A primary focus has been on protein kinases due to their role in diseases like cancer. researchgate.net Derivatives have been developed as inhibitors of ALK, CDK12/13, Haspin, Tyrosine kinase 2 (Tyk2), and Tropomyosin receptor kinases (TRKs). nih.govnih.govtandfonline.comnih.govnih.gov The success of ponatinib (B1185) underscores the potential of this scaffold in kinase inhibition. nih.gov
Parasitic Targets: The scaffold has shown promise in targeting enzymes and pathways in parasites such as Plasmodium falciparum and Toxoplasma gondii. researchgate.net Recent studies have also explored its efficacy against Leishmania donovani and Trypanosoma brucei brucei. mdpi.com
Bacterial Targets: Research has identified imidazo[1,2-a]pyridine (B132010) derivatives (a related scaffold) as potent inhibitors of Mycobacterium tuberculosis by targeting the cytochrome bc1 complex. plos.org This suggests that imidazo[1,2-b]pyridazines could also be explored for novel antibacterial targets.
Neurological Targets: The ability of some derivatives to bind to β-amyloid plaques points towards their potential utility in neurodegenerative diseases by targeting pathways involved in protein aggregation. nih.gov
Future investigations will likely use chemoproteomics and other advanced techniques to uncover new binding partners and elucidate the mechanisms of action for this versatile scaffold, potentially revealing novel therapeutic opportunities.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-b]pyridazine derivatives is a crucial aspect of their development. Traditional methods often involve the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov However, future efforts will be directed towards more advanced, efficient, and sustainable synthetic routes.
Recent developments have focused on organometallic chemistry-based methods, utilizing metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira for the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net These methods allow for the precise introduction of various substituents to build diverse compound libraries. researchgate.netresearchgate.net
Furthermore, there is a growing interest in developing palladium-free synthetic approaches to improve the cost-effectiveness and environmental footprint of the synthesis. mdpi.com For example, a copper(I)-catalyzed heterocyclization reaction has been developed for the construction of key intermediates. mdpi.com Future methodologies will likely focus on C-H activation, one-pot functionalizations, and other green chemistry principles to streamline the synthesis of these valuable compounds. researchgate.net
Integration of High-Throughput Screening and Advanced Computational Techniques
To accelerate the discovery of new therapeutic agents based on the imidazo[1,2-b]pyridazine scaffold, the integration of high-throughput screening (HTS) and advanced computational techniques is essential. HTS allows for the rapid evaluation of large libraries of derivatives against specific biological targets, as has been done to identify inhibitors of kinases like Haspin. tandfonline.com
Computational methods, such as molecular docking, play a crucial role in modern drug design. nih.gov These techniques help predict the binding modes and affinities of novel compounds with their target proteins, guiding the rational design of more potent and selective inhibitors. tandfonline.comnih.gov For example, docking studies have been used to understand the interaction of imidazo[1,2-b]pyridazine derivatives with targets like CDK12 and to establish structure-activity relationships (SAR). nih.govtandfonline.com The use of quantum theory of atoms in molecules (QTAIM) and density functional theory (DFT) can further elucidate the electronic properties of these compounds, aiding in the design of molecules with improved characteristics. nih.gov
Potential for Addressing Drug Resistance Mechanisms
A significant challenge in modern medicine is the emergence of drug resistance. The imidazo[1,2-b]pyridazine scaffold has shown considerable promise in developing inhibitors that can overcome these resistance mechanisms.
In oncology, derivatives have been specifically designed to combat resistance to existing therapies. For instance, novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed as ALK inhibitors that are effective against mutations like G1202R, which confers resistance to second-generation inhibitors. nih.gov Similarly, other derivatives have been identified as potent second-generation TRK inhibitors capable of overcoming multiple resistant mutants. nih.gov Research has also focused on developing Pim1 kinase inhibitors based on this scaffold to overcome multidrug resistance mediated by efflux pumps like ABCG2. researchgate.net This ability to circumvent resistance highlights a critical area for future research and development.
Contribution to Emerging Therapeutic Areas with Unmet Medical Needs
The broad biological activity of imidazo[1,2-b]pyridazine derivatives positions them as strong candidates for addressing unmet medical needs in various therapeutic areas. nih.gov Beyond the well-explored field of oncology, these compounds have the potential to make significant contributions to treating infectious and inflammatory diseases. mdpi.com
A notable example is the development of imidazo[1,2-b]pyridazine derivatives as novel drug candidates for eumycetoma, a neglected tropical disease. nih.gov Current treatments for this chronic fungal infection have low cure rates, and new, more effective therapeutics are urgently needed. nih.gov Certain derivatives have shown promising in vitro activity against the primary causative agent, Madurella mycetomatis, with favorable selectivity and lower cytotoxicity compared to standard treatments. nih.gov This demonstrates the potential of the scaffold to provide solutions for diseases that disproportionately affect underserved populations. Further research into its antiparasitic, antiviral, and anti-inflammatory properties could uncover new treatments for a range of challenging conditions. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-ethylimidazo[1,2-b]pyridazine?
The synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce the nitro group. Subsequent substitution reactions (e.g., replacing chlorine with sulfonyl groups using sodium benzenesulfinate) yield derivatives . Key steps require careful control of temperature and solvent polarity to optimize regioselectivity.
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation relies on spectroscopic methods:
- NMR : Distinguishes substituent positions via chemical shifts (e.g., ethyl group at C2 vs. C3).
- X-ray crystallography : Resolves crystal packing and confirms nitro/chloro orientations .
- HPLC-MS : Verifies purity and molecular weight. For ambiguous cases, Hirshfeld surface analysis and DFT calculations predict electronic environments .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening should focus on:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Target kinases or proteases due to the imidazo[1,2-b]pyridazine core’s affinity for ATP-binding pockets .
- Solubility studies : Employ shake-flask methods with PBS or DMSO to guide formulation .
Advanced Research Questions
Q. How can the nitration step in synthesis be optimized to minimize byproducts?
Nitration at position 3 is sensitive to electrophilic conditions. To reduce over-nitration or positional isomers:
- Temperature control : Maintain 60–70°C to balance reactivity and selectivity .
- Acid scavengers : Use NaHCO₃ or H3PO4 to neutralize excess HNO3 .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group orientation . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .
Q. What computational strategies predict the reactivity of this compound derivatives?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution (e.g., chloro vs. ethyl group reactivity) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic contacts with the ethyl group .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .
Q. How should researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions or off-target effects. Validate via:
Q. What strategies improve the pharmacokinetic profile of this compound?
- Prodrug design : Introduce ester groups at the ethyl chain to enhance solubility .
- Co-crystallization : Improve bioavailability via co-formers (e.g., cyclodextrins) identified through phase solubility studies .
- Metabolic blocking : Fluorinate the pyridazine ring to reduce CYP-mediated oxidation .
Methodological Challenges
Q. How can researchers address low yields in sulfonyl substitution reactions?
Low yields often stem from steric hindrance at the chloromethyl group. Mitigate by:
Q. What analytical techniques differentiate positional isomers in imidazo[1,2-b]pyridazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
